REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9](=[O:14])([O:12]C)[O:10][CH3:11].CN(C)C=O.C(OCC)C>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.O>[C:9](=[O:12])([O:10][CH3:11])[O:14][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
31.65 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
WASH
|
Details
|
The organic layer is washed with 3×100-ml allotments of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After solvent removal, distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC1=CC=CC=C1)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.02 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |